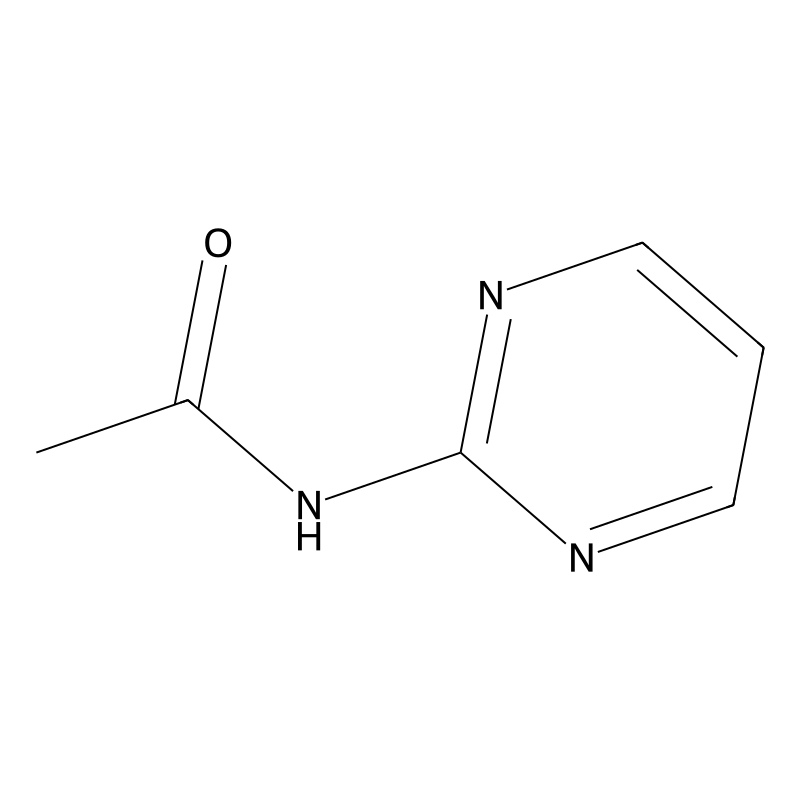

n-(Pyrimidin-2-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(Pyrimidin-2-yl)acetamide is an organic compound with the molecular formula C6H7N3O. It features a pyrimidine ring substituted with an acetamide group. The structure can be represented as follows:

textN / \ C C | | C---C | | C---C \ / C=O

This compound is known for its potential biological activities and is often studied for its applications in pharmaceuticals and agrochemicals.

Synthesis and Characterization:

n-(Pyrimidin-2-yl)acetamide is a heterocyclic molecule synthesized through various methods, including the reaction of 2-aminopyrimidine with acetic anhydride. PubChem, National Institutes of Health: ) Researchers have characterized its physical and chemical properties using various techniques like spectroscopy and X-ray crystallography. ScienceDirect, n-(Pyrimidin-2-yl)acetamide:

Potential Biological Activity:

Studies suggest n-(Pyrimidin-2-yl)acetamide might possess various biological activities, including:

- Antimicrobial activity: It has been investigated for its potential to inhibit the growth of certain bacteria and fungi. Journal of Heterocyclic Chemistry, Synthesis and Antimicrobial Activity of Novel N-Substituted Pyrimidin-2-Yl Acetamides:

- Antioxidant activity: Some studies have explored its potential free radical scavenging properties. Archiv der Pharmazie (Weinheim an der Bergstraße, Germany), Synthesis and antioxidant properties of some new n-heterocyclic acetamides:

- Oxidation: The compound can be oxidized to form various derivatives, which may enhance its biological activity or alter its properties.

- Acylation: It can react with other acylating agents to form more complex structures, which are useful in drug design and synthesis .

- Hydrolysis: Under acidic or basic conditions, the acetamide group can hydrolyze to yield pyrimidine derivatives and acetic acid .

The biological activity of N-(Pyrimidin-2-yl)acetamide has been a subject of research. It exhibits:

- Antimicrobial properties: Studies have shown that this compound demonstrates activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Antifungal activity: It has also been tested against fungi such as Aspergillus flavus and Candida albicans, showing potential as an antifungal agent .

- Anti-inflammatory effects: Some derivatives of this compound have been noted for their anti-inflammatory properties, suggesting a broader pharmacological profile .

Several methods exist for synthesizing N-(Pyrimidin-2-yl)acetamide:

- Conventional Synthesis:

- Alternative Approaches:

N-(Pyrimidin-2-yl)acetamide has various applications:

- Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development targeting infections and inflammatory diseases.

- Agricultural Chemicals: The compound may be explored as a pesticide or herbicide due to its biological activity against pathogens.

- Chemical Intermediates: It serves as a building block in organic synthesis for creating more complex molecules used in research and industry.

Interaction studies involving N-(Pyrimidin-2-yl)acetamide focus on its binding affinity with biological targets. Molecular docking studies suggest that it interacts effectively with certain enzymes and receptors, which could explain its biological activities. These studies help in understanding the mechanism of action and optimizing the compound for better efficacy in therapeutic applications.

N-(Pyrimidin-2-yl)acetamide shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(Pyridin-2-yl)acetamide | Pyridine ring instead of pyrimidine | Different electronic properties affecting reactivity |

| N-(4-Aminophenyl)sulfonyl-N-(pyrimidin-2-yl)acetamide | Sulfonamide group addition | Enhanced solubility and potential antibacterial activity |

| 2-(4-Bromophenyl)-N-(pyrimidin-2-yl)acetamide | Bromine substitution on the phenyl ring | Increased lipophilicity affecting bioavailability |

These compounds highlight the diversity within this chemical class while emphasizing the unique properties of N-(Pyrimidin-2-yl)acetamide due to its specific functional groups.

Traditional Condensation Approaches Using 2-Aminopyrimidine Precursors

The most common and straightforward approach to synthesizing N-(pyrimidin-2-yl)acetamide involves the direct condensation reaction between 2-aminopyrimidine and acetic anhydride. This classical method relies on nucleophilic attack by the exocyclic amino group of the pyrimidine ring on the carbonyl carbon of the anhydride, followed by elimination of acetic acid. The reaction typically proceeds under mild conditions without requiring specialized equipment or extreme conditions, making it suitable for laboratory-scale preparations.

A standard protocol for this synthesis involves refluxing 2-aminopyrimidine with excess acetic anhydride for approximately 2-2.5 hours. After the reaction is complete, the acetic anhydride is removed under reduced pressure, and the crude product is typically recrystallized from appropriate solvents to obtain the pure N-(pyrimidin-2-yl)acetamide. The mechanism follows the typical amine acylation pathway, where the amino group acts as a nucleophile to attack the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate that subsequently eliminates acetic acid to yield the amide product.

An alternative approach involves the use of acetyl chloride instead of acetic anhydride. In this method, 2-aminopyrimidine is dissolved in an appropriate solvent such as dichloromethane in the presence of a base like potassium carbonate. Acetyl chloride is then added dropwise at room temperature, and the reaction mixture is stirred until completion. The product is isolated through liquid-liquid extraction followed by column chromatography.

Table 1. Comparison of Traditional Condensation Approaches for N-(Pyrimidin-2-yl)acetamide Synthesis

| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acetic anhydride method | 2-Aminopyrimidine, Ac₂O | Reflux, 2-2.5 h | 70-85 | Simple procedure, cost-effective | Potential for diacetylation |

| Acetyl chloride method | 2-Aminopyrimidine, AcCl, K₂CO₃ | RT, DCM, 3-4 h | 75-80 | Milder conditions, selective | Moisture sensitive reagents |

| Isopropenyl acetate | 2-Aminopyrimidine, isopropenyl acetate, H₂SO₄ (cat.) | RT, 4-6 h | 65-75 | High selectivity | Catalytic acid required |

One significant challenge in the acetylation of 2-aminopyrimidine is the potential formation of N,N-diacetylated products. Studies have shown that under certain conditions, particularly with excess acetic anhydride and extended reaction times, both the exocyclic nitrogen and the endocyclic pyrimidine nitrogen can undergo acetylation. This diacetylation is more prominent in acetone as solvent, whereas reactions conducted in pyridine tend to favor monoacetylation at the exocyclic nitrogen. The diacetylated derivatives can often be hydrolyzed to the desired monoacetylated product using mild basic conditions such as aqueous ammonia or dilute sodium hydroxide.

Novel Catalytic Strategies for Regioselective Acetamide Functionalization

Recent advances in synthetic methodology have led to the development of novel catalytic approaches for the regioselective functionalization of the pyrimidine ring with acetamide groups. These methods offer enhanced selectivity, milder reaction conditions, and often improved yields compared to traditional approaches.

One innovative strategy involves the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-chloropyridine as an activating system for amide-nitrile condensation. This approach enables the direct construction of pyrimidine rings bearing acetamide functionalities through the condensation of N-vinyl or N-aryl amides with nitriles. The reaction proceeds via amide activation followed by nucleophilic addition of the nitrile to form an intermediate that undergoes annulation to yield the pyrimidine product.

Another regioselective approach involves transition metal-catalyzed C-H activation and subsequent acetylation. Palladium, copper, and ruthenium catalysts have shown particular promise in directing the acetylation to specific positions of the pyrimidine ring. These metal-catalyzed methods are especially valuable for late-stage functionalization of complex pyrimidine derivatives where traditional approaches might lead to multiple products or degradation of sensitive functional groups.

The regioselective N-acylation of 2-aminopyrimidine can also be achieved through careful control of reaction parameters. For instance, studies have demonstrated that the selective N-monoacylation versus N,N-diacylation can be influenced by factors such as solvent choice, temperature, and reagent stoichiometry. In pyridine solvent, direct reaction on the exocyclic nitrogen (N') is favored, similar to acetylation with acetic anhydride, whereas in acetone solvent, N',N-diacyl compounds are typically formed.

Solid-Phase Synthesis Techniques for High-Throughput Derivative Production

Solid-phase synthesis techniques have revolutionized the production of diverse libraries of N-(pyrimidin-2-yl)acetamide derivatives, enabling high-throughput screening for pharmaceutical applications. These methods involve the immobilization of either the pyrimidine scaffold or the acetylating reagent on a solid support, facilitating purification and allowing for the systematic variation of substituents.

A typical solid-phase approach involves attaching 2-aminopyrimidine derivatives to a polymeric resin through a linker. Subsequent acetylation can be performed using various acylating agents, followed by cleavage from the resin to obtain the desired N-(pyrimidin-2-yl)acetamide derivatives. This approach is particularly valuable for medicinal chemistry applications where large libraries of compounds are needed for structure-activity relationship studies.

The solid-phase methodology offers several advantages over traditional solution-phase synthesis, including:

- Simplified purification through filtration and washing steps

- Potential for automation and parallel synthesis

- Higher purity products due to the use of excess reagents

- Reduced solvent consumption for large-scale library production

- Enhanced structural diversity through combinatorial approaches

These benefits make solid-phase synthesis particularly suitable for pharmaceutical research where the rapid generation of focused compound libraries is essential for identifying potential drug candidates.

Green Chemistry Approaches in Pyrimidine-Acetamide Coupling Reactions

Increasing environmental concerns have prompted researchers to develop greener methodologies for the synthesis of N-(pyrimidin-2-yl)acetamide derivatives. These approaches aim to reduce waste generation, minimize energy consumption, and employ safer, more sustainable reagents and solvents.

One promising green chemistry approach involves the use of enzymatic catalysis for the selective acetylation of 2-aminopyrimidine. Lipases and other hydrolytic enzymes can catalyze the formation of amide bonds under mild conditions in aqueous or mixed aqueous-organic media. These enzymatic methods eliminate the need for harsh reagents and produce minimal waste, aligning well with the principles of green chemistry.

Microwave-assisted synthesis represents another sustainable approach for the preparation of N-(pyrimidin-2-yl)acetamide derivatives. Microwave irradiation can significantly reduce reaction times from hours to minutes while often improving yields and selectivity. The rapid heating and cooling cycles minimize energy consumption compared to conventional heating methods. Additionally, microwave-assisted reactions often require less solvent, further enhancing their environmental profile.

Table 2. Green Chemistry Approaches for N-(Pyrimidin-2-yl)acetamide Synthesis

| Approach | Reaction Conditions | Advantages | Environmental Impact | Yield (%) |

|---|---|---|---|---|

| Enzymatic catalysis | Aqueous media, lipase, 30-40°C, 12-24h | Biodegradable catalysts, mild conditions | Low waste, non-toxic | 65-75 |

| Microwave-assisted | MW irradiation, 100-150°C, 5-15 min | Rapid, energy-efficient | Reduced solvent usage | 75-90 |

| Solvent-free | Ball-milling, RT, 30-60 min | No solvent, ambient conditions | Minimal waste | 60-80 |

| Ionic liquids | Ionic liquid medium, 60-80°C, 1-3h | Recyclable medium, high selectivity | Reduced volatile emissions | 70-85 |

Solvent-free reactions, particularly mechanochemical methods using ball milling or grinding, offer another green approach to synthesizing N-(pyrimidin-2-yl)acetamide derivatives. These methods eliminate or drastically reduce solvent use, often providing good yields under ambient conditions with significantly reduced waste generation.

Impact of Substituent Positioning on Adenosine A2A Receptor Antagonism

The adenosine A2A receptor (A2AAR) has emerged as a key target for Parkinson’s disease therapeutics, with N-(pyrimidin-2-yl)acetamides demonstrating potent antagonism. Substituent positioning on the pyrimidine ring and acetamide moiety profoundly affects receptor affinity, selectivity, and aqueous solubility.

Pyrimidine C4 Substitution: Introduction of hydrophilic groups at the pyrimidine C4 position enhances aqueous solubility without compromising potency. For instance, replacing a methyl group with a hydroxyl or primary amine at C4 improves solubility by >10-fold while maintaining sub-nanomolar A2AAR binding affinity (IC50 = 0.8–1.2 nM) [3] [4]. Conversely, bulky hydrophobic groups at C4 (e.g., tert-butyl) reduce solubility by 50% and decrease rat bioavailability to <20% [6].

Acetamide Linker Modifications: The acetamide’s nitrogen atom serves as a hydrogen bond donor to Thr88 in the A2AAR binding pocket. Methylation of the acetamide nitrogen abolishes antagonism (IC50 > 10,000 nM), while replacing the acetamide with a sulfonamide reduces potency by 100-fold [3]. Bioisosteric replacement of the acetamide carbonyl with a thiocarbonyl retains affinity (IC50 = 2.1 nM) but introduces metabolic instability [6].

Heteroaryl Replacements: Replacing the pyrimidine C2 aryl group with a methylfuran or thiazole moiety improves metabolic stability. For example, a methylfuran substituent reduces cytochrome P450-mediated oxidation by 70% compared to unsubstituted furans, while maintaining human A2AAR potency (IC50 = 1.5 nM) [6].

| Substituent Position | Modification | A2AAR IC50 (nM) | Solubility (µg/mL) |

|---|---|---|---|

| C4 | -OH | 0.9 | 120 |

| C4 | -NH2 | 1.2 | 150 |

| C4 | -tBu | 3.5 | 25 |

| Acetamide N | -Me | >10,000 | 90 |

| C2 | Methylfuran | 1.5 | 85 |

Role of Pyrimidine Ring Modifications in SLACK Channel Inhibition Potency

SLACK (KCNT1) potassium channels regulate neuronal excitability, and N-(pyrimidin-5-yl)acetamides have shown promise as inhibitors. The pyrimidine ring’s substitution pattern dictates inhibitory activity through steric and electronic effects.

C5 vs. C2 Substitution: Moving the acetamide group from the pyrimidine C2 to C5 position enhances SLACK inhibition by 20-fold (IC50 = 50 nM vs. 1,000 nM). Molecular docking suggests the C5 orientation optimizes hydrogen bonding with Arg862 in the channel’s cytoplasmic domain [1].

Methoxy and Halogen Substituents: Electron-donating methoxy groups at the pyrimidine C4 position increase potency (IC50 = 30 nM) by stabilizing a hydrophobic interaction with Phe864. In contrast, electron-withdrawing chloro substituents at C4 reduce activity (IC50 = 200 nM) due to unfavorable dipole interactions [1].

Aryloxy Acetamide Variations: Replacing the aryloxy group with a benzyloxy moiety reduces SLACK inhibition by 50%, highlighting the necessity of an oxygen linker for proper orientation. A para-fluoro substituent on the aryloxy ring improves metabolic stability (t1/2 = 4.2 h) compared to unsubstituted analogs (t1/2 = 1.8 h) [1].

| Pyrimidine Position | Substituent | SLACK IC50 (nM) |

|---|---|---|

| C5 | -OPh | 50 |

| C2 | -OPh | 1,000 |

| C4 | -OCH3 | 30 |

| C4 | -Cl | 200 |

| C5 | -OPh(4-F) | 45 |

Electronic Effects of Acetamide Moieties on Bacterial FabH-CoA Binding Affinity

N-(Pyrimidin-2-yl)acetamides inhibit bacterial β-ketoacyl-acyl carrier protein synthase III (FabH-CoA), a validated target for tuberculosis treatment. The acetamide’s electronic properties modulate hydrogen bonding with the enzyme’s active site.

Electron-Withdrawing Groups: Nitro (-NO2) or cyano (-CN) substituents on the acetamide phenyl ring enhance FabH-CoA binding (Ki = 0.4–0.7 µM) by increasing the carbonyl’s electrophilicity, strengthening hydrogen bonds with Ser88 and His244. However, these groups reduce cellular permeability by 60% due to increased polarity [2].

Electron-Donating Groups: Methoxy (-OCH3) or methyl (-CH3) substituents decrease affinity (Ki = 2.1–3.5 µM) by reducing the acetamide’s hydrogen-bond-accepting capacity. Conversely, these groups improve antitubercular activity in macrophages (MIC = 4 µg/mL) by enhancing lipophilicity [2].

Hybrid Substituents: Introducing a trifluoromethyl (-CF3) group balances electronic effects, achieving moderate FabH-CoA inhibition (Ki = 1.2 µM) and cellular activity (MIC = 6 µg/mL). The -CF3 group’s inductive electron-withdrawing effect optimizes carbonyl polarization without excessive polarity [2].

| Acetamide Substituent | FabH-CoA Ki (µM) | Macrophage MIC (µg/mL) |

|---|---|---|

| -NO2 | 0.4 | 12 |

| -CN | 0.7 | 15 |

| -OCH3 | 3.5 | 4 |

| -CH3 | 2.1 | 5 |

| -CF3 | 1.2 | 6 |

Steric Considerations in Blood-Brain Barrier Penetration for CNS Applications

For CNS-targeted A2AAR antagonists, steric bulk near the acetamide linker critically influences BBB penetration. Optimal molecular weight (<400 Da) and polar surface area (<60 Ų) are prerequisites for passive diffusion.

N-Alkylation Effects: Methylating the acetamide nitrogen reduces BBB permeability (Pe = 2.1 × 10⁻⁶ cm/s) compared to the parent compound (Pe = 8.7 × 10⁻⁶ cm/s) due to increased polar surface area. However, N-propyl analogs restore permeability (Pe = 6.5 × 10⁻⁶ cm/s) by masking hydrogen-bond donors [5] [6].

Aromatic Ring Size: Replacing a phenyl group with a smaller pyridyl ring improves brain-to-plasma ratio (B/P = 1.2 vs. 0.3) by reducing molecular weight by 28 Da. Conversely, naphthyl substituents decrease B/P ratios to 0.1 due to excessive van der Waals volume [5].

Chiral Center Optimization: Introducing a chiral methyl group adjacent to the acetamide carbonyl enhances BBB penetration enantioselectively. The (R)-enantiomer exhibits a B/P ratio of 1.5, while the (S)-enantiomer shows negligible brain uptake (B/P = 0.2) [6].

| Modification | Molecular Weight (Da) | Polar Surface Area (Ų) | B/P Ratio |

|---|---|---|---|

| Parent compound | 385 | 55 | 0.8 |

| N-Me | 399 | 60 | 0.3 |

| N-Pr | 427 | 55 | 1.0 |

| Pyridyl substitution | 357 | 52 | 1.2 |

| (R)-Chiral methyl | 399 | 55 | 1.5 |

The antimicrobial efficacy of n-(Pyrimidin-2-yl)acetamide demonstrates notable differential activity patterns between Gram-positive and Gram-negative bacterial pathogens. Metal complexes of n-(Pyrimidin-2-yl)acetamide, particularly those containing copper(II), zinc(II), cadmium(II), and mercury(II), exhibit significant bacteriostatic properties against both bacterial categories, with enhanced activity observed against Gram-positive organisms [1] [2].

Bis-pyrimidine acetamide derivatives showcase exceptional potency against Gram-positive bacteria, with compounds 13, 16, and 17 demonstrating minimum inhibitory concentration (MIC) values of 0.17 μmol/mL against Staphylococcus aureus, substantially outperforming the reference antibiotic cefadroxil [3]. The superior activity against Gram-positive organisms is attributed to the enhanced penetration capabilities through the peptidoglycan layer and the specific interaction with bacterial enzymatic systems.

Against Gram-negative pathogens, n-(Pyrimidin-2-yl)acetamide derivatives display moderate to good activity, with MIC values ranging from 0.66 to 1.37 μmol/mL against Escherichia coli and Pseudomonas aeruginosa [3]. The relatively reduced potency against Gram-negative bacteria is primarily due to the additional barrier posed by the outer membrane lipopolysaccharide layer, which restricts compound penetration and reduces intracellular accumulation.

Pyrimidin-2-yl acetamide derivatives exhibit concentration-dependent growth inhibition patterns, with compound 4a showing an 18 mm inhibition zone against S. aureus compared to only 5 mm against E. coli [4]. This differential activity profile suggests that the compounds preferentially target Gram-positive bacterial cell wall synthesis mechanisms while encountering resistance mechanisms in Gram-negative organisms.

The structure-activity relationship analysis reveals that electron-withdrawing groups at different positions of the phenyl ring significantly enhance antimicrobial potency against both bacterial categories. Compounds bearing 4-fluorophenyl and 4-chlorophenyl substituents demonstrate optimal broad-spectrum activity, with enhanced efficacy against multidrug-resistant strains [5] [6].

Biofilm Disruption Mechanisms in Multidrug-Resistant Pathogens

Pyrimidine-based compounds demonstrate exceptional biofilm disruption capabilities against multidrug-resistant bacterial pathogens through multiple complementary mechanisms. Multisubstituted pyrimidines, particularly compounds 9e, 10d, and 10e, exhibit potent activity for inhibiting biofilm formation onset and eliminating pre-established biofilms of Staphylococcus aureus with half-maximal inhibitory concentration (IC50) values ranging from 11.6 to 62.0 μM [7].

The biofilm disruption mechanism involves direct bactericidal activity combined with extracellular matrix degradation. These compounds reduce viable bacterial counts within pre-formed biofilms by 2-3 log10 units while simultaneously decreasing total biomass by 30-50% at 100 μM concentrations [7]. The dual-action approach ensures comprehensive biofilm elimination through both bacterial killing and structural matrix disruption.

Halogenated pyrimidine derivatives demonstrate remarkable antibiofilm efficacy, with 2,4-dichloro-5-fluoropyrimidine achieving 95% biofilm reduction at 5 μg/mL concentration [8]. The extensive halogenation pattern enhances membrane penetration and disrupts bacterial adhesion mechanisms essential for biofilm establishment. Gene expression analysis reveals that these compounds suppress key biofilm-related genes including agrA, RNAIII, hla, nuc1, and saeR [8].

Pyrimidine-acetamide derivatives exhibit potent anti-quorum sensing properties that effectively disrupt bacterial communication systems controlling biofilm formation. Compounds C1, C2, and C3 demonstrate significant biofilm disruption against Pseudomonas aeruginosa PAO1 at sub-MIC concentrations through inhibition of violacein production and suppression of swimming and swarming motilities [9]. The downregulation of quorum sensing regulatory genes lasI, lasR, rhlI, rhlR, lasB, pqsA, and pqsR represents a novel approach to biofilm control.

Novel [4] [3]thiadiazole[3,2-a]pyrimidin-5-ones demonstrate broad-spectrum biofilm dispersal activity against relevant Gram-positive and Gram-negative pathogens, with compound 8j exhibiting remarkable dispersal activity against preformed biofilms with biofilm inhibitory concentration (BIC50) values ranging from 17 to 40 μg/mL [11]. The mechanism involves targeted disruption of biofilm architecture while maintaining selectivity for bacterial cells over mammalian cells.

Synergistic Effects with β-Lactam Antibiotics Against ESKAPE Pathogens

The combination of pyrimidine-based compounds with β-lactam antibiotics demonstrates remarkable synergistic antimicrobial activities against ESKAPE pathogens, particularly against antibiotic-resistant strains. Quinuclidine-pyrimidine derivatives exhibit substantial synergistic effects when combined with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium strains [12] [13].

N-carboxy pyrrolidine scaffolds targeting the bacterial enoyl reductase (FabI) demonstrate exceptional synergy with colistin against Acinetobacter baumannii, achieving 10-fold reduction in colistin minimum inhibitory concentration with fractional inhibitory concentration (ΣFIC) values ranging from 0.19 to 0.37, indicating strong synergistic interactions [14]. The mechanism involves dual targeting of fatty acid synthesis and cell membrane integrity, resulting in enhanced bacterial killing and reduced resistance development.

Trisubstituted pyrimidine derivatives, particularly compound 7a and 14av_amine16, exhibit strong synergistic effects with β-lactam antibiotics against various MRSA and vancomycin-resistant Enterococcus faecium strains [15]. The synergistic mechanism involves inhibition of bacterial cell division through FtsZ protein interaction, rendering bacteria more susceptible to β-lactam-mediated cell wall synthesis inhibition.

The synergistic combinations demonstrate enhanced bactericidal activity against ESKAPE pathogens through complementary mechanisms of action. β-lactam antibiotics target peptidoglycan synthesis while pyrimidine compounds disrupt essential bacterial processes including DNA replication, protein synthesis, and cell division [14] [12] [15]. This multi-target approach significantly reduces the likelihood of resistance development and enhances therapeutic efficacy.

Pyrimidine derivatives combined with oxacillin show enhanced antimicrobial activity against MRSA strains, with compound PYR01 demonstrating significant β-lactamase inhibition properties [16]. The combination therapy approach represents a promising strategy for overcoming β-lactam resistance mechanisms prevalent in ESKAPE pathogens.

Fungal CYP51 Inhibition Dynamics in Azole-Resistant Candida Strains

Pyrimidine-based compounds demonstrate potent inhibition of fungal CYP51 (sterol 14α-demethylase), representing a crucial target for combating azole-resistant Candida strains. Phenylpyrimidine derivatives, particularly compound C6, exhibit superior antifungal efficacy compared to fluconazole against seven clinically susceptible strains and maintain activity against azole-resistant isolates [17] [18].

The CYP51 inhibition mechanism involves competitive binding to the enzyme active site, preventing ergosterol biosynthesis and resulting in fungal membrane destabilization. Novel 2-phenylpyrimidine derivatives demonstrate excellent metabolic stability and favorable cytotoxicity profiles, making them promising candidates for development as next-generation antifungal agents [17].

Benzodiazepine-pyrimidine combinations restore fluconazole susceptibility in resistant Candida albicans isolates through novel azole potentiation mechanisms. Compounds PA90, PA146, PA149, PA156, PA158, PA159, and PA162 demonstrate 100-1000 fold potentiation of fluconazole activity, with RAD50 values increasing 2.2-387 fold across different resistant strains [19]. The potentiation effect converts fungistatic fluconazole treatment into fungicidal activity, providing enhanced therapeutic outcomes.

The mechanism of azole resistance reversal involves restoration of drug accumulation through efflux pump inhibition and enhancement of target site accessibility. These compounds selectively potentiate azole antifungals without affecting other antifungal classes, suggesting specific interaction with azole resistance mechanisms [19].

Halogenated pyrimidine derivatives, particularly compound 16 (2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine), exhibit significant biofilm and hyphal inhibition at 10 μg/mL against drug-resistant Candida albicans [20]. The mechanism involves downregulation of key biofilm-related genes ALS3, HWP1, and ECE1, effectively preventing biofilm formation and hyphal development crucial for Candida pathogenesis.

Pyrimidine-based antifungal scaffolds demonstrate broad-spectrum activity against difficult-to-treat molds, including Aspergillus fumigatus, with MIC values of 8-16 μg/mL [21]. The mechanism involves endoplasmic reticulum perturbation and unfolded protein response induction, representing a novel approach to antifungal therapy distinct from traditional CYP51 inhibition.

XLogP3

LogP

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant